molecular formula C10H20ClN B2439462 8-Azaspiro[4.6]undecane hydrochloride CAS No. 1955557-60-4

8-Azaspiro[4.6]undecane hydrochloride

Cat. No. B2439462
CAS RN: 1955557-60-4
M. Wt: 189.73
InChI Key: GMNAJFNYOKLMDK-UHFFFAOYSA-N
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Description

8-Azaspiro[4.6]undecane hydrochloride is a chemical compound with the molecular formula C10H20ClN and a molecular weight of 189.73 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19N.ClH/c1-2-5-10(4-1)6-3-8-11-9-7-10;/h11H,1-9H2;1H . This indicates that the compound consists of a spiro ring structure with a nitrogen atom.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Azaspiro Frameworks : Research has explored efficient stereocontrolled routes to synthesize the azaspiro framework, which is a core structure in histrionicotoxin alkaloids. This process involves anodic cyanation and Thorpe-Ziegler cyclization as key steps (Malassene et al., 2002).

  • Stereoselective Synthesis for Pharmacological Applications : A stereoselective synthesis of azaspiro undecanones, useful intermediates for pharmacologically important alkaloids like perhydrohistrionicotoxin, has been described (Ibuka et al., 1981).

  • Development of Spiroaminals : Efforts have been made in synthesizing spiroaminals, which are core structures in both natural and synthetic products with significant biological activities (Sinibaldi & Canet, 2008).

Biological and Pharmacological Research

  • Anticonvulsant Properties : Compounds with azaspiro structures have been synthesized and tested for anticonvulsant activity, with some showing effectiveness in animal models of epilepsy (Kamiński et al., 2014).

  • Cancer Cell Growth Inhibition : Some azaspiro derivatives have shown significant inhibition of cancer cell growth in human tissue cultures, indicating potential therapeutic applications in cancer treatment (Rice et al., 1973).

  • Use in Peptide Synthesis : Azaspiro derivatives like ASUD-diphenyl phosphate have been used for synthesizing N-protected amino acid esters, crucial in peptide synthesis (Rao et al., 2016).

  • Immunomodulatory Agents : Azaspiranes, a class of compounds including azaspiro derivatives, have been investigated for their antiarthritic and immunosuppressive activities, suggesting potential use in autoimmune diseases and tissue transplantation (Badger et al., 1990).

  • Natural Product Synthesis : Syntheses of naturally occurring alkaloids like isonitramine and sibirine, involving azaspiro frameworks, highlight their significance in the realm of natural product chemistry (Pandey et al., 2011).

  • Synthetic Approaches in Medicinal Chemistry : Radical cyclisations have been employed to access azaspirocyclic ketones, which are integral to certain alkaloids with therapeutic potential (Middleton et al., 1989).

  • Influenza A Virus Inhibition : Studies have found that certain azaspiro derivatives can inhibit the M2 protein of the influenza A virus, showcasing potential as antiviral agents (Wang et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

8-azaspiro[4.6]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-5-10(4-1)6-3-8-11-9-7-10;/h11H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNAJFNYOKLMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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